molecular formula C24H20N2O5 B14997312 (4-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}phenyl)acetic acid

(4-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}phenyl)acetic acid

Cat. No.: B14997312
M. Wt: 416.4 g/mol
InChI Key: BRJHQVOQDFMSSH-UHFFFAOYSA-N
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Description

2-[4-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)PHENYL]ACETIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hexahydroquinoline core, which is a bicyclic structure containing nitrogen, and a phenylacetic acid moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)PHENYL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with cyclic ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)PHENYL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds. Substitution reactions can introduce various functional groups onto the aromatic rings or the amide group, leading to a wide range of derivatives.

Scientific Research Applications

2-[4-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)PHENYL]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Medicine: Some derivatives of this compound have shown potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound and its derivatives can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)PHENYL]ACETIC ACID involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the particular derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
  • 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Uniqueness

2-[4-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)PHENYL]ACETIC ACID is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-[4-[(2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carbonyl)amino]phenyl]acetic acid

InChI

InChI=1S/C24H20N2O5/c27-21-12-16(15-4-2-1-3-5-15)11-20-18(21)13-19(24(31)26-20)23(30)25-17-8-6-14(7-9-17)10-22(28)29/h1-9,13,16H,10-12H2,(H,25,30)(H,26,31)(H,28,29)

InChI Key

BRJHQVOQDFMSSH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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